molecular formula C15H22N2O3S2 B040330 tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate CAS No. 112968-38-4

tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate

Cat. No.: B040330
CAS No.: 112968-38-4
M. Wt: 342.5 g/mol
InChI Key: ZONWYQJUNYSOTA-JQWIXIFHSA-N
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Description

Tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate is a useful research compound. Its molecular formula is C15H22N2O3S2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate (CAS No. 112968-38-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H22N2O3S2
  • Molecular Weight : 342.48 g/mol
  • Melting Point : 81-82 °C
  • Density : 1.224 g/cm³

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazepine compounds exhibit antimicrobial properties. In vitro studies have shown that related thiazepine derivatives possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds often fall below clinically relevant thresholds, suggesting potential therapeutic applications in treating bacterial infections .

Antitumor Activity

A study focusing on the antitumor effects of thiazepine derivatives demonstrated that certain compounds within this class exhibit cytotoxicity against multiple cancer cell lines. For example, compounds similar to this compound showed GI50 values ranging from 15 to 30 µM against various cancer cell lines such as MDA-MB-435 (breast cancer) and PC-3 (prostate cancer) .

Case Studies and Research Findings

Study Objective Findings
Study 1Synthesis and evaluation of thiazepine derivativesIdentified several derivatives with promising antibacterial activity with MIC values as low as 10 µg/mL against E. coli .
Study 2Antitumor efficacy of thiazepine compoundsReported selective cytotoxicity against ovarian and lung cancer cells with IC50 values ranging from 21.5 µM to 28.7 µM .
Study 3Investigation of antimicrobial propertiesFound that certain thiazepine derivatives inhibited the growth of Staphylococcus aureus at concentrations lower than traditional antibiotics .

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of DNA synthesis : Some thiazepine derivatives interfere with nucleic acid metabolism in bacteria and cancer cells.
  • Disruption of cell membrane integrity : Certain compounds may compromise the structural integrity of microbial cell membranes.
  • Induction of apoptosis in cancer cells : The ability to trigger programmed cell death pathways in malignant cells has been noted in related studies.

Properties

IUPAC Name

tert-butyl 2-[(2S,6R)-6-amino-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-15(2,3)20-13(18)8-17-7-12(11-5-4-6-21-11)22-9-10(16)14(17)19/h4-6,10,12H,7-9,16H2,1-3H3/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONWYQJUNYSOTA-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CC(SCC(C1=O)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1C[C@H](SC[C@@H](C1=O)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Following the procedure described in Example 42(g), 1.1 g of t-butyl α-[5-oxo-6-phthalimido-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl]acetate [prepared as described in step (f) above] was dephthaloylized with methylhydrazine, to afford 0.52 g of the title compound as a crystalline powder, melting at 84°-86.5° C.
Name
t-butyl α-[5-oxo-6-phthalimido-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl]acetate
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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CC(C)(C)OC(=O)CN1CC(c2cccs2)SCC(N2C(=O)c3ccccc3C2=O)C1=O
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